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Compound of Interest

Compound Name: 2-(Methoxymethyl)piperidine

Cat. No.: B1308381 Get Quote

Technical Guide: 2-(Methoxymethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Methoxymethyl)piperidine, a

heterocyclic amine with potential applications in medicinal chemistry and drug development.

This document details its molecular characteristics, physicochemical properties, and provides

insights into its synthesis and potential biological relevance.

Core Molecular Information
2-(Methoxymethyl)piperidine is a substituted piperidine derivative. The fundamental

molecular details are summarized below.

Identifier Value

Molecular Formula C₇H₁₅NO[1]

Molecular Weight 129.20 g/mol [1]

IUPAC Name 2-(methoxymethyl)piperidine[1]

CAS Number 104678-13-9[1]

Physicochemical and Spectroscopic Data
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While experimental data for 2-(Methoxymethyl)piperidine is not extensively available in public

literature, the following table summarizes computed properties and expected spectroscopic

characteristics based on data from closely related piperidine derivatives.

Property Value / Expected Range Source

Topological Polar Surface Area 21.3 Å² PubChem (Computed)[1]

XLogP3 0.6 PubChem (Computed)[1]

¹H NMR (CDCl₃, estimated)

δ 1.1-1.9 (m, 6H, piperidine

ring CH₂), 2.6-3.1 (m, 2H,

piperidine ring CH₂-N), 3.3-3.6

(m, 3H, O-CH₃ and piperidine

CH-O), 3.4-3.7 (m, 2H, CH₂-O)

Inferred from related

compounds[2][3]

¹³C NMR (CDCl₃, estimated)

δ 24-35 (piperidine ring CH₂),

46-55 (piperidine ring CH₂-N

and CH-O), 59 (O-CH₃), 75-80

(CH₂-O)

Inferred from related

compounds[2][3]

Mass Spectrum (EI, expected)

Molecular Ion (M⁺) at m/z 129.

Key fragments may include

loss of methoxy group (m/z 98)

and fragmentation of the

piperidine ring.

Inferred from related

compounds[4]

Synthesis and Experimental Protocols
The synthesis of 2-(Methoxymethyl)piperidine can be achieved through various synthetic

routes, commonly involving the modification of a pre-formed piperidine ring. A generalized

experimental protocol based on the synthesis of similar 2-substituted piperidines is provided

below. This protocol describes the synthesis starting from 2-pyridinemethanol.

Protocol: Synthesis of 2-(Methoxymethyl)piperidine
Step 1: Hydrogenation of 2-Pyridinemethanol to 2-Piperidinemethanol
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Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-pyridinemethanol (1

equivalent) in a suitable solvent such as methanol or ethanol.

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5%

Rhodium on alumina or Platinum(IV) oxide.

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with

hydrogen to 50-100 psi and heat to 40-60 °C.

Reaction Monitoring: Maintain the reaction under vigorous stirring for 12-24 hours. The

reaction progress can be monitored by techniques such as Thin Layer Chromatography

(TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully

vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the

catalyst.

Purification: Concentrate the filtrate under reduced pressure to yield crude 2-

piperidinemethanol. This can be further purified by distillation or column chromatography.

Step 2: Williamson Ether Synthesis to form 2-(Methoxymethyl)piperidine

Reaction Setup: Dissolve 2-piperidinemethanol (1 equivalent) in a polar aprotic solvent like

tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g.,

nitrogen or argon).

Base Addition: Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-

wise at 0 °C to deprotonate the hydroxyl group.

Alkylation: After stirring for 30 minutes, add a methylating agent, such as methyl iodide

(CH₃I, 1.2 equivalents), dropwise to the reaction mixture.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours.

Monitor the reaction progress by TLC or GC-MS.

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a

suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine,
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and dry over anhydrous sodium sulfate.

Purification: Concentrate the organic phase under reduced pressure. The resulting crude 2-
(Methoxymethyl)piperidine can be purified by distillation or silica gel column

chromatography.

Potential Biological Activity and Applications
The piperidine scaffold is a privileged structure in medicinal chemistry, present in a wide array

of approved drugs targeting the central nervous system, cancer, and infectious diseases.[5]

While specific biological data for 2-(Methoxymethyl)piperidine is limited, its structural

similarity to other bioactive piperidine derivatives suggests potential applications in drug

discovery.

The introduction of a methoxymethyl group at the 2-position can influence the molecule's

lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby modulating its

pharmacokinetic and pharmacodynamic properties.[5]

Drug Development Workflow
The development of novel drugs based on the 2-(Methoxymethyl)piperidine scaffold would

typically follow a structured workflow from initial hit identification to lead optimization.

Discovery Phase Lead Optimization Preclinical Development

Hit Identification
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Library Design & Synthesis
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Figure 1. A generalized workflow for the discovery and development of drugs based on a

piperidine scaffold.

Conclusion
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2-(Methoxymethyl)piperidine represents a valuable building block for the synthesis of novel

chemical entities with potential therapeutic applications. Its physicochemical properties can be

fine-tuned through further chemical modifications, making it an attractive scaffold for medicinal

chemistry campaigns. The provided technical information serves as a foundational resource for

researchers interested in exploring the synthetic utility and biological potential of this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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